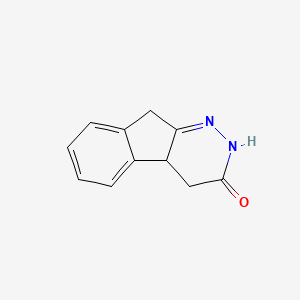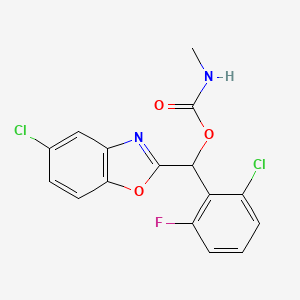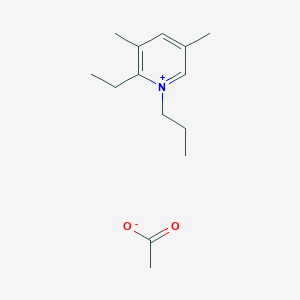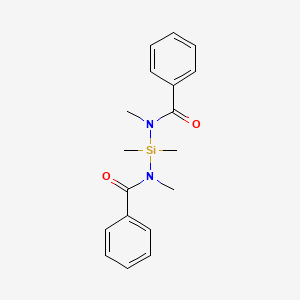
N,N'-(Dimethylsilanediyl)bis(N-methylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide): is a chemical compound that features a silicon atom bonded to two nitrogen atoms, each of which is further bonded to a methyl group and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) typically involves the reaction of dimethyldichlorosilane with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-methylbenzamide→N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide)+2HCl
Industrial Production Methods: In an industrial setting, the production of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanol or siloxane derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups of the benzamide moieties.
Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated silicon compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in the study of protein-silicon interactions and the development of silicon-based biomaterials.
Medicine: Research is ongoing into the potential use of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) in drug delivery systems, where its unique structural properties may enhance the stability and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is explored for its applications in the production of high-performance polymers and coatings, where its silicon content can impart desirable properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) exerts its effects is primarily through its ability to interact with various molecular targets. The silicon center can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a range of chemical reactions. The benzamide groups can engage in hydrogen bonding and π-π interactions, further influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
N,N’-(Dimethylsilanediyl)bis(N-ethylacetamide): Similar in structure but with ethyl groups instead of methyl groups.
N,N’-(Dimethylsilanediyl)bis(N-methylacetamide): Similar but with acetamide groups instead of benzamide groups.
Uniqueness: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is unique due to the presence of benzamide groups, which provide additional aromaticity and potential for π-π interactions. This can enhance its stability and reactivity compared to similar compounds with simpler amide groups.
Propiedades
Número CAS |
95686-83-2 |
|---|---|
Fórmula molecular |
C18H22N2O2Si |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-[[benzoyl(methyl)amino]-dimethylsilyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2Si/c1-19(17(21)15-11-7-5-8-12-15)23(3,4)20(2)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
GRFBROCYALFIFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC=C1)[Si](C)(C)N(C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

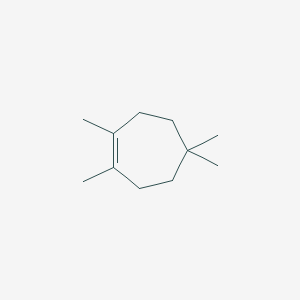
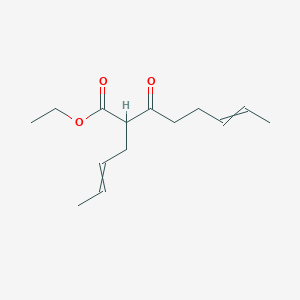
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)

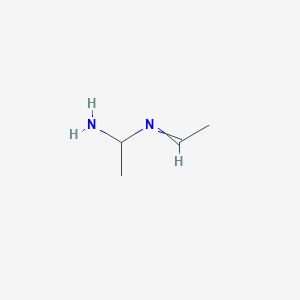

![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
